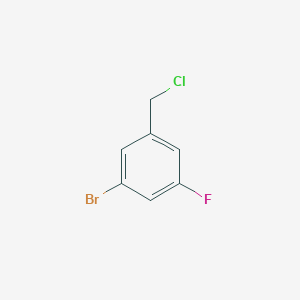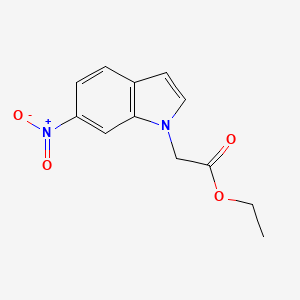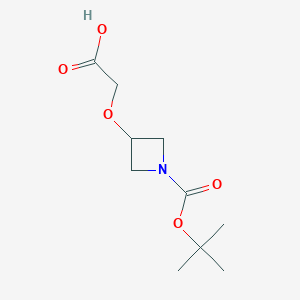
1-Boc-(3-carboxymethoxy)azetidine
Übersicht
Beschreibung
“1-Boc-(3-carboxymethoxy)azetidine” is a chemical compound used in organic synthesis . It is also known as “1-Boc-3-azetidinone” and "2-Methyl-2-propanyl 3-oxo-1-azetidinecarboxylate" .
Synthesis Analysis
This compound is used as a building block in the synthesis of azaspiro [3.4]octanes . It can be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis
The molecular formula of “1-Boc-(3-carboxymethoxy)azetidine” is C10H17NO5 . The average mass is 231.24568 Da .Chemical Reactions Analysis
The reactivity of azetidines, which “1-Boc-(3-carboxymethoxy)azetidine” is a type of, is driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Azetidines by Aza Paternò–Büchi Reactions
- Application Summary : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
- Method of Application : This approach typically proceeds in a single synthetic operation with high regio- and stereoselectivity .
- Results : Despite its efficiency, the application of the aza Paternò–Büchi reaction has been met with limited success due to the inherent challenges associated with this approach .
-
Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle
- Application Summary : Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain .
- Method of Application : The reactivity of azetidines can be triggered under appropriate reaction conditions .
- Results : Recent advances in the chemistry and reactivity of azetidines have been reported . These include new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
-
Invention of New [2+2] Cycloaddition Reactions for Azetidine Synthesis
- Application Summary : The invention of new [2+2] cycloaddition reactions for azetidine synthesis is one of the most important developments in the chemistry of azetidines .
- Method of Application : This method involves the reaction of a carbon-nitrogen double bond with dimethoxyethylene in a [2 + 2] cycloaddition to form the corresponding azetidine .
- Results : These reactions have been shown to yield the corresponding azetidines in high yields .
-
Applications of Metalated Azetidines
- Application Summary : Metalated azetidines have found applications in various areas of organic synthesis .
- Method of Application : The specific methods of application depend on the nature of the metalated azetidine and the desired reaction .
- Results : The use of metalated azetidines has enabled the development of new synthetic methodologies .
-
Practical C(sp3)–H Functionalization
- Application Summary : The functionalization of C(sp3)–H bonds is a fundamental transformation in organic chemistry .
- Method of Application : Azetidines can be used as substrates in C(sp3)–H functionalization reactions .
- Results : The use of azetidines in these reactions has led to the development of practical methods for C(sp3)–H functionalization .
-
Application of Azetidines in Polymer Synthesis
- Application Summary : Azetidines have been used in the synthesis of polymers .
- Method of Application : The specific methods of application depend on the nature of the polymer being synthesized .
- Results : The use of azetidines in polymer synthesis has led to the development of new types of polymers .
-
Direct Metal-Based Functionalization of the Azetidine Ring
- Application Summary : The direct metal-based functionalization of the azetidine ring is a modern development in the chemistry of azetidines .
- Method of Application : This method involves the use of metal-based reagents to selectively functionalize the azetidine ring .
- Results : This approach has been shown to be highly regio- and stereoselective, allowing for easy planning of a site-selective functionalization of azetidines .
-
Use of Azetidines as Motifs in Drug Discovery
- Application Summary : Azetidines are used as motifs in drug discovery due to their unique reactivity and stability .
- Method of Application : The specific methods of application depend on the nature of the drug being synthesized .
- Results : The use of azetidines in drug discovery has led to the development of new types of drugs .
-
Use of Azetidines as Chiral Templates
- Application Summary : Azetidines have been used as chiral templates in organic synthesis .
- Method of Application : The specific methods of application depend on the nature of the reaction .
- Results : The use of azetidines as chiral templates has led to the development of new synthetic methodologies .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-7(5-11)15-6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFSRFQPUZSIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654373 | |
| Record name | {[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-(3-carboxymethoxy)azetidine | |
CAS RN |
889952-83-4 | |
| Record name | {[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


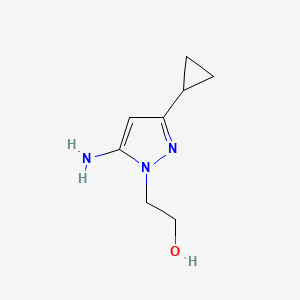
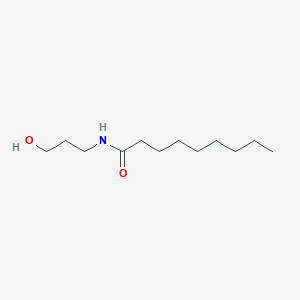
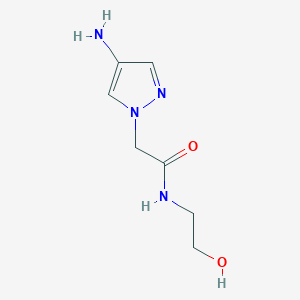
![2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438309.png)
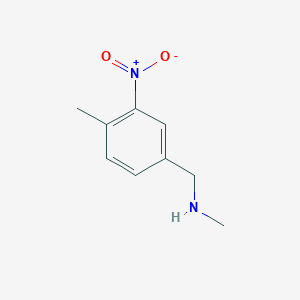
![[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B1438317.png)
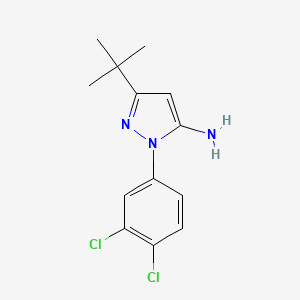
![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride](/img/structure/B1438320.png)
![4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438321.png)
![1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438322.png)
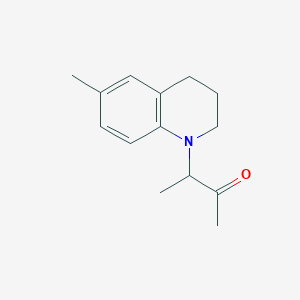
![Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate](/img/structure/B1438325.png)
